molecular formula C15H14F2N2O4 B6501953 N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide CAS No. 1421532-15-1

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Cat. No. B6501953
CAS RN: 1421532-15-1
M. Wt: 324.28 g/mol
InChI Key: XKUJQFUMFZOYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide, or DFE, is a small molecule that has recently become the focus of scientific research due to its potential applications in the laboratory. DFE is a synthetic molecule that has been found to be highly effective in a variety of biochemical and physiological processes. As a result, it is being studied for its potential uses in a range of laboratory experiments and applications.

Scientific Research Applications

DFE has been studied for its potential applications in a range of scientific research experiments. It has been found to be effective in a variety of biochemical and physiological processes and has been used in experiments involving the inhibition of protein-protein interactions, the inhibition of enzyme activity, and the modulation of gene expression. It has also been used in studies involving the regulation of cell metabolism and the regulation of cellular signaling pathways.

Mechanism of Action

The mechanism of action of DFE is not completely understood. However, it is believed to act by binding to proteins and enzymes and inhibiting their activity. It is also believed to interact with DNA and RNA molecules, altering their structure and function. Additionally, it is thought to interact with cellular signaling pathways, modulating the expression of genes and proteins.
Biochemical and Physiological Effects
DFE has been found to have a range of biochemical and physiological effects. It has been found to inhibit the activity of enzymes, proteins, and DNA and RNA molecules. It has also been found to alter the expression of genes and proteins, as well as modulate cellular metabolism and signaling pathways. Additionally, it has been found to have an anti-inflammatory effect in some studies.

Advantages and Limitations for Lab Experiments

DFE has several advantages for use in laboratory experiments. It is a synthetic molecule, so it is easy to obtain and use in experiments. Additionally, it is highly efficient and produces a high yield of the desired product. Furthermore, it has been found to be effective in a variety of biochemical and physiological processes. However, it is important to note that DFE has not been extensively studied, so there is still much to be learned about its effects and applications.

Future Directions

Given the potential applications of DFE, there are many potential future directions for research. Further studies could be conducted to better understand the mechanism of action of DFE and its effects on biochemical and physiological processes. Additionally, further studies could be conducted to explore the potential applications of DFE in laboratory experiments. Additionally, studies could be conducted to explore the potential therapeutic applications of DFE, such as its potential use in the treatment of diseases. Finally, studies could be conducted to explore the potential long-term effects of DFE on human health.

Synthesis Methods

DFE is synthesized through a method known as the Suzuki-Miyaura cross-coupling reaction. This method involves the reaction of an aryl halide and an alkyl boronic acid. The reaction is catalyzed by a palladium complex and is typically conducted in the presence of a base, such as an amine or an alkali metal. The reaction is highly efficient and produces a high yield of the desired product.

properties

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-5-4-9(16)7-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUJQFUMFZOYIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

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